

An In-Depth Technical Guide to the Physical and Chemical Properties of Iodocyclopentane

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Compound of Interest

Compound Name: Iodocyclopentane

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Abstract

Iodocyclopentane (C_5H_9I) is a halogenated cycloalkane that serves as a valuable intermediate in organic synthesis. Its utility is primarily derived from the reactivity of the carbon-iodine bond, which allows for the introduction of the cyclopentyl moiety into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of the physical and chemical properties of **iodocyclopentane**, detailed experimental protocols for its synthesis, and a summary of its characteristic spectroscopic data. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Physical Properties of Iodocyclopentane

Iodocyclopentane is a colorless to pale yellow liquid at room temperature. It is generally considered to be insoluble in water but soluble in common organic solvents.^[1] It is often supplied with copper as a stabilizer to prevent degradation, as the compound can be light-sensitive.^[2]

A summary of the key physical properties of **iodocyclopentane** is presented in Table 1. It is important to note a significant discrepancy in the reported melting point in some sources; while most describe it as a liquid at ambient temperatures, at least one source reports a melting point of 166.5°C, which is likely an error.

Table 1: Physical Properties of **Iodocyclopentane**

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₉ I	[2][3]
Molecular Weight	196.03 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[1]
Density	1.695 g/mL at 25 °C	[2]
Boiling Point	77 °C at 45 mmHg	[2]
Refractive Index	n ₂₀ /D 1.549	[2]
Flash Point	125 °F (52 °C)	[2]
Solubility	Insoluble in water; Soluble in organic solvents	[1]
Stability	Light sensitive; often stabilized with copper	[2]

Chemical Properties and Reactivity

The chemical behavior of **iodocyclopentane** is dominated by the nature of the carbon-iodine bond. The iodine atom is an excellent leaving group, making the carbon atom to which it is attached electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

Iodocyclopentane readily undergoes nucleophilic substitution reactions, typically proceeding through an S_N2 mechanism. This involves a backside attack by a nucleophile, leading to the displacement of the iodide ion and the formation of a new bond with the cyclopentyl ring. The concerted nature of this mechanism results in an inversion of stereochemistry if the carbon atom were chiral.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, **iodocyclopentane** can undergo elimination reactions to form cyclopentene. This process involves the abstraction of a proton from a carbon atom adjacent to the carbon bearing the iodine, followed by the departure of the iodide ion.

Formation of Grignard Reagents

Iodocyclopentane can be used to prepare the corresponding Grignard reagent, cyclopentylmagnesium iodide, by reacting it with magnesium metal in an ethereal solvent. This organometallic reagent is a powerful nucleophile and a strong base, widely used in organic synthesis for the formation of carbon-carbon bonds.

Spectroscopic Data

The structure of **iodocyclopentane** can be confirmed through various spectroscopic techniques. The following tables summarize the characteristic data obtained from ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: ^1H NMR Spectroscopic Data for **iodocyclopentane**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.4	Multiplet	CH-I
~2.1 - 1.5	Multiplet	CH ₂

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the spectrometer's field strength.

Table 3: ^{13}C NMR Spectroscopic Data for **iodocyclopentane**

Chemical Shift (δ) ppm	Assignment
~35	CH-I
~33	CH ₂
~24	CH ₂

Note: The chemical shifts are approximate and can be influenced by the solvent.

Table 4: Infrared (IR) Spectroscopic Data for **Iodocyclopentane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950 - 2850	Strong	C-H stretch (alkane)
1450	Medium	CH ₂ bend
~600 - 500	Strong	C-I stretch

Table 5: Mass Spectrometry (MS) Data for **Iodocyclopentane**

m/z	Interpretation
196	Molecular ion [M] ⁺
69	[C ₅ H ₉] ⁺ (loss of I)
41	[C ₃ H ₅] ⁺

Experimental Protocols

The most common laboratory synthesis of **iodocyclopentane** involves the nucleophilic substitution of the hydroxyl group in cyclopentanol.

Synthesis of Iodocyclopentane from Cyclopentanol

This procedure outlines the conversion of cyclopentanol to **iodocyclopentane** using an iodinating agent, such as hydroiodic acid.

Materials and Equipment:

- Round-bottom flask
- Reflux condenser
- Separatory funnel

- Distillation apparatus
- Cyclopentanol
- Concentrated hydroiodic acid (or a mixture of potassium iodide and phosphoric acid)
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium bicarbonate solution
- Saturated sodium thiosulfate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate (or sodium sulfate)

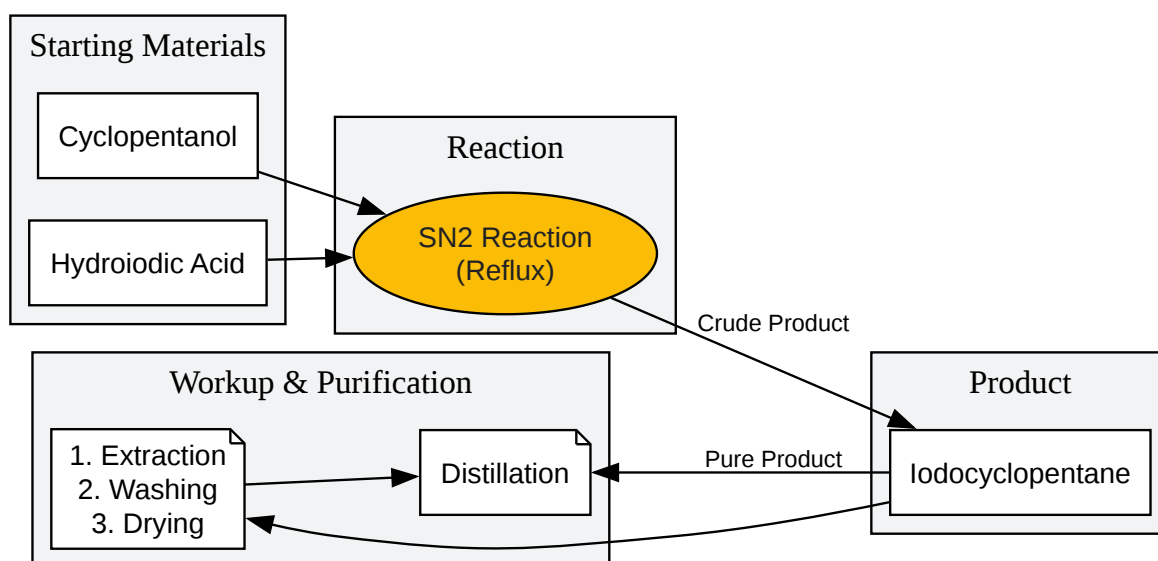
Procedure:

- **Reaction Setup:** In a round-bottom flask, combine cyclopentanol and concentrated hydroiodic acid. If generating HI in situ, a mixture of potassium iodide and phosphoric acid can be used.
- **Reaction:** Heat the mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:** After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
- **Extraction:** Add diethyl ether to the separatory funnel and shake to extract the product into the organic layer.
- **Washing:** Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), saturated sodium thiosulfate solution (to remove any residual iodine), and finally with brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by distillation under reduced pressure to yield pure **iodocyclopentane**.

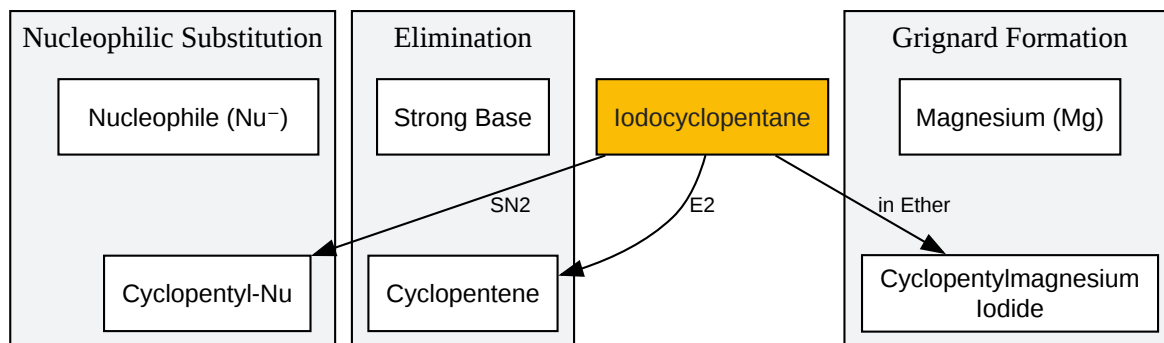
Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis and key reactions of **iodocyclopentane**.



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Caption: Synthesis of **iodocyclopentane** from Cyclopentanol.



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Caption: Key Reactions of **Iodocyclopentane**.

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